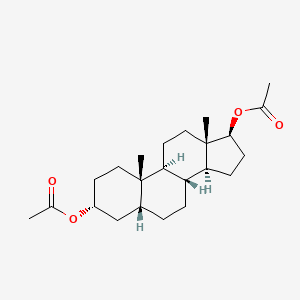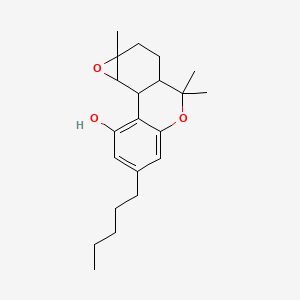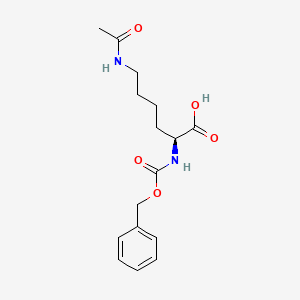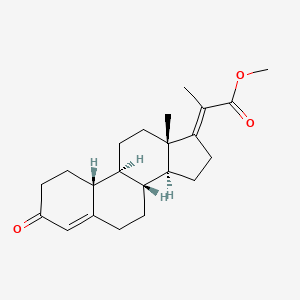
2-Hydroxy-3'-trifluoromethyl-4-methoxybenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone is an organic compound with the molecular formula C15H11F3O3 and a molecular weight of 296.2412 g/mol . This compound belongs to the class of benzophenones, which are aromatic ketones widely used in various applications, including as UV filters in sunscreen products .
Métodos De Preparación
The synthesis of 2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted phenol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Análisis De Reacciones Químicas
2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the hydroxyl group.
Aplicaciones Científicas De Investigación
2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone has several scientific research applications:
Chemistry: It is used as a UV filter in sunscreen formulations to protect the skin from harmful UV radiation.
Biology: The compound’s ability to absorb UV light makes it useful in studying the effects of UV radiation on biological systems.
Medicine: Research is ongoing to explore its potential as a photoprotective agent in dermatological treatments.
Mecanismo De Acción
The primary mechanism of action of 2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone involves its ability to absorb UV radiation. The compound’s conjugated structure allows it to absorb light at lower energies, providing protection against UV-induced damage. The hydroxyl group forms hydrogen bonds with the carbonyl group, stabilizing the molecule and enhancing its UV-absorbing properties .
Comparación Con Compuestos Similares
2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone can be compared with other benzophenones, such as:
2-Hydroxy-4-methoxybenzophenone (Oxybenzone): Commonly used in sunscreens, it has similar UV-absorbing properties but lacks the trifluoromethyl group.
2,2’-Dihydroxy-4-methoxybenzophenone (Dioxybenzone): Another UV filter with two hydroxyl groups, providing enhanced photostability.
2-Hydroxy-4-methoxy-4’-methylbenzophenone (Mexenone): Used in sunscreens, it has a methyl group that increases its lipophilicity and skin penetration.
These comparisons highlight the unique trifluoromethyl group in 2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone, which can influence its chemical properties and applications.
Propiedades
Número CAS |
7396-89-6 |
|---|---|
Fórmula molecular |
C15H11F3O3 |
Peso molecular |
296.24 g/mol |
Nombre IUPAC |
(2-hydroxy-4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H11F3O3/c1-21-11-5-6-12(13(19)8-11)14(20)9-3-2-4-10(7-9)15(16,17)18/h2-8,19H,1H3 |
Clave InChI |
UGWUGCNBORFSDF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)








